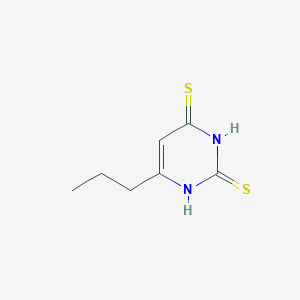
6-Propylpyrimidine-2,4(1H,3H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Propylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a propyl group at the 6th position and two thioketone groups at the 2nd and 4th positions of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of appropriate pyrimidine precursors with sulfur-containing reagents. One common method is the cyclization of 6-propyl-2,4-diaminopyrimidine with carbon disulfide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the dithione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Propylpyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithione groups can yield the corresponding thiols or thioethers, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like DMF or acetonitrile, often with a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of sulfur-containing enzymes.
Medicine: Studied for its anticancer and antimicrobial properties, with some derivatives showing promising activity against certain cancer cell lines and bacterial strains.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 6-Propylpyrimidine-2,4(1H,3H)-dithione involves its interaction with molecular targets, often through the formation of covalent bonds with thiol groups in proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress levels.
相似化合物的比较
Similar Compounds
- 6-Methylpyrimidine-2,4(1H,3H)-dithione
- 6-Ethylpyrimidine-2,4(1H,3H)-dithione
- 6-Butylpyrimidine-2,4(1H,3H)-dithione
Uniqueness
6-Propylpyrimidine-2,4(1H,3H)-dithione is unique due to the specific length and structure of its propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound of interest for further research and application.
属性
CAS 编号 |
51678-08-1 |
|---|---|
分子式 |
C7H10N2S2 |
分子量 |
186.3 g/mol |
IUPAC 名称 |
6-propyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C7H10N2S2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) |
InChI 键 |
LPAPMFOXDHFLRA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=S)NC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


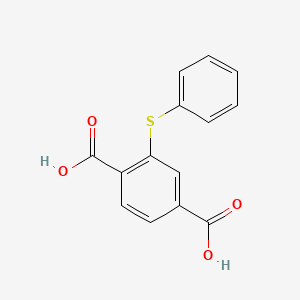
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
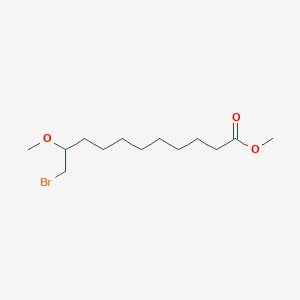

![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)

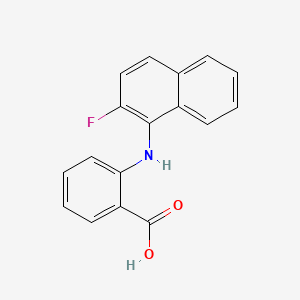
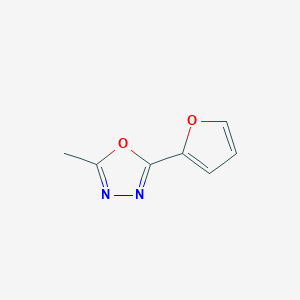
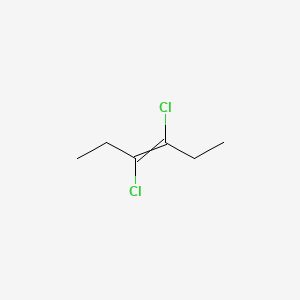
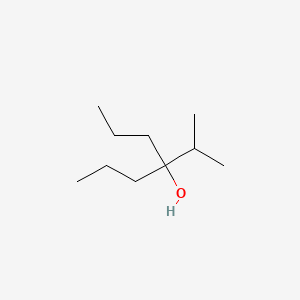
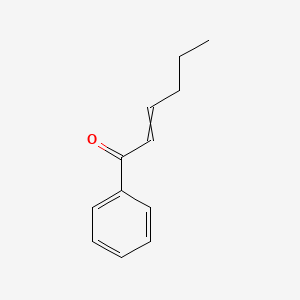
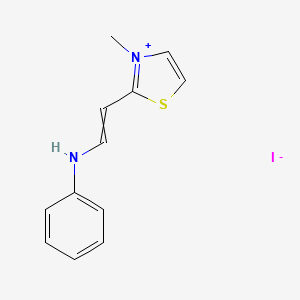
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
